Cas no 1541056-66-9 (2-(5-Chloro-1-benzofuran-2-yl)propanoic acid)

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is a chlorinated benzofuran derivative with a propanoic acid substituent, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its key structural features include a benzofuran core, which imparts stability and bioactivity, and a chloro substituent at the 5-position, enhancing electronic and steric properties. The propanoic acid moiety provides functionalization potential for further derivatization or salt formation. This compound is of interest in medicinal chemistry for its potential as an intermediate in the synthesis of bioactive molecules, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents. Its well-defined structure and purity make it suitable for research and development purposes.
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid structure
1541056-66-9 structure
Product name:2-(5-Chloro-1-benzofuran-2-yl)propanoic acid
CAS No:1541056-66-9
MF:C11H9ClO3
Molecular Weight:224.640362501144
CID:5740094
PubChem ID:123400416

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-Chloro-1-benzofuran-2-yl)propanoicacid
    • 2-(5-Chlorobenzofuran-2-yl)propanoic acid
    • EN300-1138015
    • 1541056-66-9
    • 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid
    • CS-0416271
    • 2-Benzofuranacetic acid, 5-chloro-α-methyl-
    • インチ: 1S/C11H9ClO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14)
    • InChIKey: AUMHGOUCJMNRFH-UHFFFAOYSA-N
    • SMILES: C(C1=CC2=CC(Cl)=CC=C2O1)(C)C(=O)O

計算された属性

  • 精确分子量: 224.0240218g/mol
  • 同位素质量: 224.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 50.4Ų

じっけんとくせい

  • 密度みつど: 1.378±0.06 g/cm3(Predicted)
  • Boiling Point: 358.9±27.0 °C(Predicted)
  • 酸度系数(pKa): 3.61±0.30(Predicted)

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1138015-0.1g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
0.1g
$615.0 2023-10-26
Enamine
EN300-1138015-1.0g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9
1g
$842.0 2023-05-23
Enamine
EN300-1138015-0.25g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
0.25g
$642.0 2023-10-26
Enamine
EN300-1138015-5.0g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9
5g
$2443.0 2023-05-23
Enamine
EN300-1138015-0.05g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
0.05g
$587.0 2023-10-26
Enamine
EN300-1138015-0.5g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
0.5g
$671.0 2023-10-26
Enamine
EN300-1138015-10g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
10g
$3007.0 2023-10-26
Enamine
EN300-1138015-2.5g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
2.5g
$1370.0 2023-10-26
Enamine
EN300-1138015-10.0g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9
10g
$3622.0 2023-05-23
Enamine
EN300-1138015-5g
2-(5-chloro-1-benzofuran-2-yl)propanoic acid
1541056-66-9 95%
5g
$2028.0 2023-10-26

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid 関連文献

2-(5-Chloro-1-benzofuran-2-yl)propanoic acidに関する追加情報

Comprehensive Overview of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid (CAS No. 1541056-66-9)

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid (CAS No. 1541056-66-9) is a specialized organic compound with significant applications in pharmaceutical and chemical research. This compound, characterized by its benzofuran core and propanoic acid side chain, has garnered attention due to its potential in drug discovery and material science. Researchers are increasingly exploring its derivatives for their bioactive properties, particularly in targeting inflammatory pathways and metabolic disorders.

The structural uniqueness of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid lies in its chloro-substituted benzofuran moiety, which enhances its electronic and steric properties. This modification makes it a valuable intermediate in synthesizing more complex molecules. Recent studies highlight its role as a precursor in developing non-steroidal anti-inflammatory drugs (NSAIDs), aligning with the growing demand for safer anti-inflammatory agents. The compound's carboxylic acid functional group further allows for versatile chemical modifications, enabling tailored applications in medicinal chemistry.

In the context of current trends, 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is often discussed alongside green chemistry and sustainable synthesis. With increasing environmental concerns, researchers are optimizing its production using eco-friendly catalysts and solvent-free conditions. This aligns with the broader shift toward green pharmaceuticals, a topic frequently searched in academic and industrial circles. The compound's potential in biodegradable materials also resonates with the rising interest in sustainable alternatives to conventional polymers.

Another area of interest is the compound's applicability in computational drug design. Advances in AI-driven molecular modeling have accelerated the screening of benzofuran derivatives for therapeutic potential. Questions like "How does 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid interact with COX enzymes?" or "What are its ADMET properties?" are commonly explored in literature and online forums. These inquiries reflect the compound's relevance in modern drug development pipelines.

From a commercial perspective, CAS No. 1541056-66-9 is listed in catalogs of fine chemical suppliers, often under categories like pharmaceutical intermediates or research chemicals. Its pricing and availability are influenced by factors such as purity (>98%) and scale of production. Analysts note a steady demand for such niche compounds, driven by academic labs and small-scale pharmaceutical ventures exploring novel drug candidates.

In summary, 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid represents a versatile scaffold with multifaceted applications. Its intersection with drug discovery, sustainability, and computational chemistry positions it as a compound of enduring scientific and industrial value. As research progresses, its derivatives may unlock new therapeutic avenues, reinforcing its importance in the evolving landscape of organic chemistry.

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